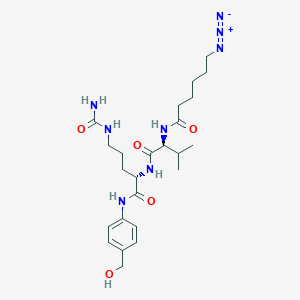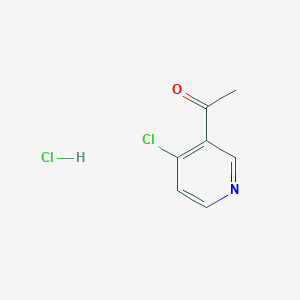
1-(4-Chloropyridin-3-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
The synthesis of 1-(4-Chloropyridin-3-yl)ethanone hydrochloride typically involves the reaction of 4-chloropyridine with ethanone under specific conditions. One common method includes the use of tert-butanol and sodium tert-butoxide as reagents. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH. The product is then isolated by solvent recovery and filtration .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Chloropyridin-3-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Chloropyridin-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of biological pathways and mechanisms.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Chloropyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
1-(4-Chloropyridin-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Membrane Traffic Inhibitor, A5: Another related compound with different biological activity and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and functionality in various chemical and biological contexts.
Propiedades
IUPAC Name |
1-(4-chloropyridin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHAAOANPZGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
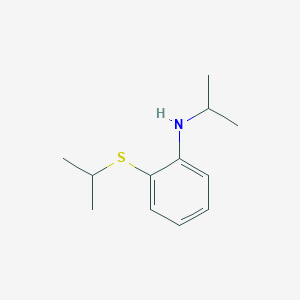

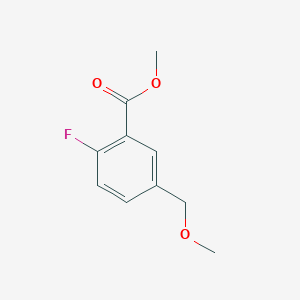
![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![Ethyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6315053.png)
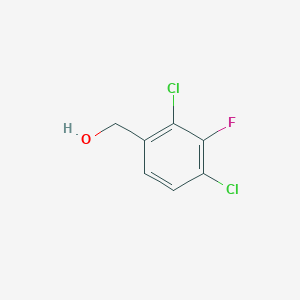

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
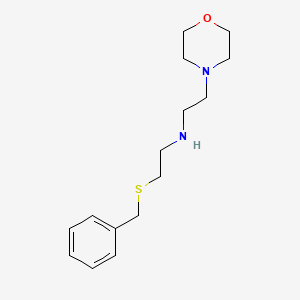

![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B6315112.png)
